molecular formula C9H15N3O2 B2620462 Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate CAS No. 1909347-68-7

Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate

Cat. No.: B2620462
CAS No.: 1909347-68-7
M. Wt: 197.238
InChI Key: FSRNEYYGJNEXMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a dimethylaminoethyl substituent at the 1-position and a methyl ester group at the 3-position of the pyrazole ring.

The dimethylaminoethyl group enhances solubility in polar solvents and may influence biological activity through interactions with receptors or enzymes. The pyrazole core, with two adjacent nitrogen atoms, contributes to hydrogen bonding and aromatic stacking, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

methyl 1-[2-(dimethylamino)ethyl]pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11(2)6-7-12-5-4-8(10-12)9(13)14-3/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRNEYYGJNEXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate typically involves the reaction of 1H-pyrazole-3-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then methylated using methyl iodide to obtain the final compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon

Scientific Research Applications

Antimalarial Activity

Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate has shown promising results in antimalarial applications, particularly against Plasmodium falciparum. The compound acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in malaria parasites.

  • In vitro Studies : The compound demonstrated an IC50 value of less than 0.03 μM against recombinant DHODH from P. falciparum, indicating high potency.
  • Clinical Trials : In clinical settings, the compound was effective in curing P. falciparum malaria when administered in a single-dose regimen. However, it showed reduced efficacy against P. vivax, highlighting the need for further optimization and combination therapies to combat resistance.

Anticancer Properties

The anticancer potential of this compound has been evaluated across various human tumor cell lines:

  • Cell Lines Tested :
    • HepG2 (Liver Cancer) : Growth inhibition of 54.25%.
    • HeLa (Cervical Cancer) : Growth inhibition of 38.44%.
    • Non-Small Cell Lung Cancer : Exhibited over 90% cytotoxicity.
    • Ovarian Cancer : Also demonstrated over 90% cytotoxicity.

These results suggest a favorable therapeutic index, as the compound exhibited minimal toxicity towards normal fibroblast cells.

Study on Antimalarial Efficacy

A clinical trial involving patients with P. falciparum malaria showed that administration of this compound resulted in effective treatment outcomes. The emergence of resistant strains necessitated further research into combination therapies to enhance efficacy against resistant malaria strains.

Study on Anticancer Activity

In a preclinical evaluation, this compound was tested against various cancer cell lines, revealing significant antiproliferative effects. The study highlighted its potential as a lead compound in the development of new anticancer agents.

Biological ActivityInhibition (%)IC50 (μM)Cell Lines Tested
HepG2 (Liver Cancer)54.25%<0.03Yes
HeLa (Cervical Cancer)38.44%<0.03Yes
Non-Small Cell Lung>90%N/AYes
Ovarian Cancer>90%N/AYes

Mechanism of Action

The mechanism of action of Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group enhances its ability to penetrate cell membranes and reach intracellular targets. Once inside the cell, the compound can inhibit or activate specific pathways, leading to the desired biological effect. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key differences between Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate and related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Properties
This compound Pyrazole 1-(Dimethylaminoethyl), 3-(methyl ester) ~219.67 (analog) Pharmaceutical intermediate; ester group enables further derivatization.
1,5-Diarylpyrazole-3-carboxamides Pyrazole 1-Aryl, 5-aryl, 3-carboxamide Variable (~300–400) Biological evaluation (e.g., enzyme inhibition); carboxamide enhances stability vs. esters.
Sumatriptan Succinate Related Compound A Indole 3-[2-(Dimethylamino)ethyl], fused benzene-pyrrole 613.77 Serotonin receptor agonist impurity; dimethylaminoethyl enhances receptor binding.
Furan Derivatives (e.g., Ranitidine Related Compound B) Furan 5-[(Dimethylamino)methyl], sulphanyl groups ~400–600 Ranitidine impurities; sulphanyl groups affect solubility and metabolic pathways.

Key Comparative Analysis

Pyrazole vs. Indole Derivatives
  • Core Structure: Pyrazole (5-membered ring with two N atoms) vs. Indole (fused benzene-pyrrole system). Pyrazoles exhibit stronger hydrogen bonding due to adjacent nitrogens, whereas indoles rely on aromatic π-π interactions . The dimethylaminoethyl group in both compounds enhances solubility, but indole derivatives (e.g., sumatriptan-related compounds) show higher molecular weights and complex pharmacokinetics .
Ester vs. Carboxamide Functionality
  • Methyl ester in the target compound is more reactive toward hydrolysis or aminolysis compared to carboxamides in 1,5-diarylpyrazole derivatives .
  • Carboxamides are more stable under physiological conditions, making them preferable for direct therapeutic use, while esters serve as synthetic intermediates .
Heterocyclic Variations: Pyrazole vs. Furan
  • Pyrazole’s nitrogen-rich structure confers stronger dipole interactions, whereas furan’s oxygen atom increases electron density, affecting reactivity in substitution reactions .
  • Furan derivatives (e.g., ranitidine-related compounds) often include sulphanyl groups, which introduce thioether linkages absent in pyrazole derivatives, altering metabolic stability .

Biological Activity

Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylate (CAS Number: 1909347-68-7) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula : C9_9H15_{15}N3_3O2_2
  • Molecular Weight : 197.23 g/mol
  • CAS Number : 1909347-68-7

The compound features a dimethylaminoethyl group attached to the pyrazole ring, which enhances its lipophilicity and ability to penetrate biological membranes, potentially increasing its bioavailability and efficacy in various biological systems .

The mechanism of action of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The dimethylaminoethyl group facilitates cellular uptake, allowing the compound to modulate intracellular signaling pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators .
  • Cell Cycle Modulation : Studies indicate that it can induce cell cycle arrest in cancer cells, promoting apoptosis through mechanisms involving Bcl-2 and Bax gene expression modulation .

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits COX enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation.

CompoundCOX-2 Inhibition (IC50_{50})Safety Profile
This compound<50 µMMinimal degenerative changes in histopathological studies
Standard Drug (e.g., Diclofenac)54.65 µMKnown gastrointestinal side effects

2. Anticancer Activity

The compound has demonstrated promising anticancer effects against various cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. The antiproliferative activity was evaluated using MTT assays, revealing significant growth inhibition compared to control groups.

Cell LineGrowth Inhibition (%)Mechanism
HepG254.25%Induces apoptosis via Bcl-2/Bax modulation
HeLa38.44%Cell cycle arrest at G2/M phase

3. Antimicrobial Activity

Emerging studies suggest that this pyrazole derivative may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to highlight its unique biological profile:

Compound NameStructure VariationBiological Activity
Methyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylateCarboxylate at 4-positionDifferent COX inhibition profile
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylateEthyl ester variantAltered solubility and reactivity

Case Studies

Several case studies have been conducted on the biological effects of this compound:

  • Study on Anti-inflammatory Effects : In a carrageenan-induced rat paw edema model, this compound demonstrated significant reduction in swelling, comparable to established anti-inflammatory agents .
  • Cancer Cell Line Evaluation : A study assessed the cytotoxic effects on various cancerous cell lines, confirming its potential as a lead compound for drug development targeting specific cancer types .

Q & A

Q. Key Conditions :

  • Solvents: DMF, THF, or ethanol.
  • Catalysts: Sodium azide (NaN₃) for azide intermediates .
  • Temperature: 50–80°C for cyclization; room temperature for alkylation.

Advanced: How can reaction yields be optimized when synthesizing this compound, particularly in avoiding side reactions?

Competing side reactions, such as over-alkylation or ester hydrolysis, require careful optimization:

  • Solvent Selection : Use anhydrous DMF to minimize hydrolysis of ester groups during alkylation .
  • Stoichiometry : Limit excess alkylating agents (e.g., 1.1–1.3 equivalents) to prevent di-substitution .
  • Temperature Control : Lower temperatures (0–25°C) during alkylation reduce unintended byproducts .
  • Purification : Column chromatography with silica gel or recrystallization from ethanol improves purity .

Example : In , azide intermediates were stabilized using NaN₃ in DMF at 50°C, achieving >90% yield after purification.

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for methyl ester (δ 3.7–3.9 ppm), dimethylamino group (δ 2.2–2.4 ppm), and pyrazole protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and quaternary carbons in the pyrazole ring .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ = 254.2) .
  • IR Spectroscopy : Ester C=O stretch (~1700 cm⁻¹) and N-H/C-H stretches for functional groups .

Advanced: How can researchers resolve discrepancies in reported synthetic methodologies for pyrazole carboxylates?

Contradictions in solvent systems or catalysts can be addressed by:

  • Reaction Replication : Systematically testing conditions from conflicting studies (e.g., DMF vs. THF in alkylation) .
  • Mechanistic Analysis : Identifying whether differences arise from steric effects (e.g., bulky substituents) or electronic factors (e.g., electron-withdrawing groups) .
  • Computational Modeling : DFT calculations to predict reactivity trends and optimize transition states .

Case Study : and use DMF vs. THF for similar reactions; solubility tests and kinetic studies can determine solvent suitability.

Basic: What safety protocols are recommended for handling this compound given limited toxicological data?

  • PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed waste services .
  • Storage : In cool, dry conditions away from strong oxidizers .

Note : and highlight gaps in toxicity data, necessitating precautionary ALARA (As Low As Reasonably Achievable) principles.

Advanced: How is this compound utilized as a building block in medicinal chemistry?

  • Scaffold for Bioactive Derivatives :
    • Anticancer Agents : Functionalization at the 3-carboxylate position to introduce pharmacophores (e.g., amides, sulfonamides) targeting kinase inhibitors .
    • Antimicrobials : Modifying the dimethylaminoethyl side chain to enhance membrane permeability .
  • Heterocycle Fusion : demonstrates fusion with triazepines or pyridines to create novel heterocycles with enhanced binding affinity.

Example : In , pyrazole esters were coupled with trifluoromethylpyridines to yield compounds with nanomolar activity in enzyme assays.

Basic: What are the stability considerations for this compound under experimental conditions?

  • Thermal Stability : Decomposition observed above 150°C; avoid prolonged heating .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the ester group .
  • pH Sensitivity : Susceptible to hydrolysis in strongly acidic/basic conditions; maintain neutral pH during reactions .

Advanced: What strategies are used to design derivatives of this compound for targeted drug discovery?

  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing methyl ester with amides) to optimize pharmacokinetics .
  • Click Chemistry : Azide-alkyne cycloaddition to append functional groups (e.g., triazoles) for modular derivatization .
  • Molecular Docking : Computational screening against protein targets (e.g., COX-2, EGFR) to prioritize synthesis .

Case Study : fused the pyrazole core with triazepinones, improving solubility and target engagement in vitro.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.